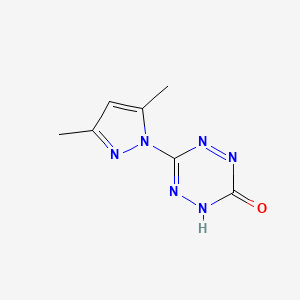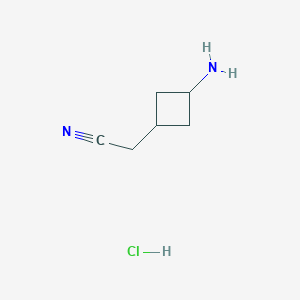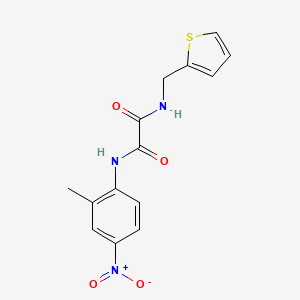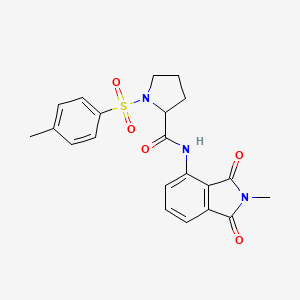![molecular formula C22H21N3O4 B2875406 N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4-phenylbutanamide CAS No. 1795194-20-5](/img/structure/B2875406.png)
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4-phenylbutanamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a phenylbutanamide moiety, and a dihydrobenzo[b][1,4]dioxin structure
Mechanism of Action
Target of Action
The compound, also known as “N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-oxo-4-phenylbutanamide”, has been found to exhibit inhibitory activity against cholinesterase and lipoxygenase enzymes . These enzymes play crucial roles in the nervous system and inflammatory responses, respectively.
Mode of Action
The compound interacts with its targets, the cholinesterase and lipoxygenase enzymes, by binding to their active sites and inhibiting their activity . This results in a decrease in the breakdown of acetylcholine, a neurotransmitter, and a reduction in the production of leukotrienes, which are mediators of inflammation.
Biochemical Pathways
The inhibition of cholinesterase leads to an increase in acetylcholine levels, affecting the cholinergic pathway that plays a key role in memory and cognition. This makes the compound a potential therapeutic agent for Alzheimer’s disease . On the other hand, the inhibition of lipoxygenase disrupts the arachidonic acid pathway, reducing the production of leukotrienes and potentially alleviating inflammatory conditions .
Result of Action
The molecular and cellular effects of the compound’s action include increased acetylcholine levels in the nervous system and decreased leukotriene levels in inflammatory sites. These changes can potentially improve cognitive function and reduce inflammation, respectively .
Action Environment
Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. For instance, the synthesis of similar compounds has been carried out in aqueous alkaline media , suggesting that a basic environment might be favorable for the compound’s stability and interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4-phenylbutanamide typically involves multiple steps. One common approach starts with the preparation of the dihydrobenzo[b][1,4]dioxin intermediate, which can be synthesized from 2,3-dihydroxybenzoic acid through a series of reactions including alkylation, azidation, Curtius rearrangement, and hydrolysis . The pyrazole ring is then introduced through a cyclization reaction involving appropriate precursors. Finally, the phenylbutanamide moiety is attached via amide bond formation using standard coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4-phenylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may serve as a probe or inhibitor for studying specific biochemical pathways. Its interactions with various enzymes and receptors can provide insights into their functions and potential therapeutic targets.
Medicine
Medicinally, N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4-phenylbutanamide has potential as a drug candidate. Its structure suggests it could interact with multiple biological targets, making it a versatile scaffold for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as improved stability, reactivity, or bioactivity. Its applications could range from pharmaceuticals to advanced polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
(E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide: This compound shares the dihydrobenzo[b][1,4]dioxin core but differs in its functional groups and overall structure.
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole: Another compound with the dihydrobenzo[b][1,4]dioxin core, used in the development of blue-emissive materials for OLEDs.
Uniqueness
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-oxo-4-phenylbutanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile applications across various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-4-oxo-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c26-19(16-6-2-1-3-7-16)10-11-22(27)24-17-12-23-25(13-17)14-18-15-28-20-8-4-5-9-21(20)29-18/h1-9,12-13,18H,10-11,14-15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDZGUXGZUMDLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S)-2-[(3-Bromophenyl)methylamino]cyclohexan-1-ol](/img/structure/B2875326.png)
![N-benzyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2875327.png)


![7-oxospiro[3.4]octane-5-carboxylic acid](/img/structure/B2875333.png)



![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B2875339.png)
![2-[Methyl(quinazolin-4-yl)amino]acetic acid](/img/structure/B2875341.png)
![S-(2-chlorophenyl) N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate](/img/structure/B2875342.png)
![N'-(2-cyanophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide](/img/structure/B2875344.png)
